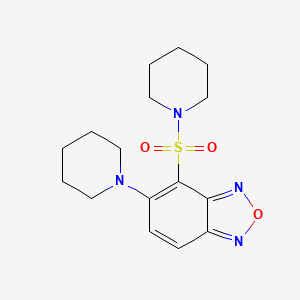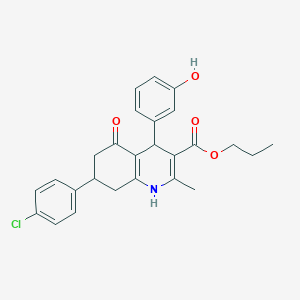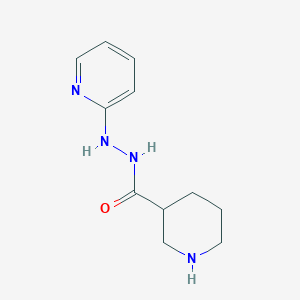![molecular formula C17H18ClN3O3 B5131342 (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine, also known as CBMN, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family, which has been known for its diverse biological activities. CBMN has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine is not fully understood; however, it is believed to interact with DNA and disrupt its structure, leading to the inhibition of cell growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of neurotransmitters. This compound has also been shown to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine in lab experiments is its potent activity against cancer cells. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, the synthesis of this compound is complex and requires specialized equipment, which can be a limitation for some labs.
Orientations Futures
There are several future directions for the research on (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine. One potential area of research is the development of new anti-cancer drugs based on the structure of this compound. Additionally, the antibacterial and antifungal properties of this compound could be further explored for the development of new antibiotics. Another potential area of research is the study of the mechanism of action of this compound, which could provide insights into the development of new drugs that target DNA.
Méthodes De Synthèse
The synthesis of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine involves a multi-step process that includes the nitration of 5-(4-morpholinyl)-2-nitrophenol, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with 4-chlorobenzyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-3-1-13(2-4-14)12-19-16-11-15(5-6-17(16)21(22)23)20-7-9-24-10-8-20/h1-6,11,19H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGSAJCOLOLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)

![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)


![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)


